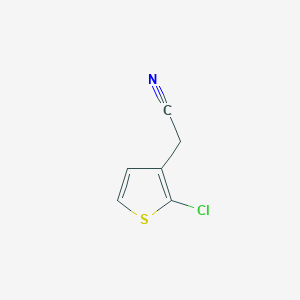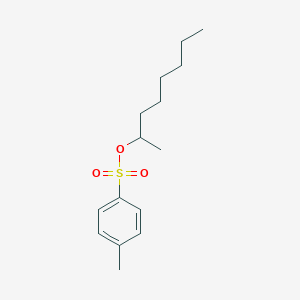
lithium;1,2,4,5-tetramethylbenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;1,2,4,5-tetramethylbenzene-6-ide is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Addition reactions: It can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tetramethylpiperidide: Another organolithium compound with strong nucleophilic properties.
Lithium diisopropylamide: Commonly used in organic synthesis for deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for various reactions.
Uniqueness
lithium;1,2,4,5-tetramethylbenzene-6-ide is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective reactions where other organolithium compounds might not be as effective .
Propriétés
Numéro CAS |
142633-71-4 |
|---|---|
Formule moléculaire |
C10H13Li |
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
lithium;1,2,4,5-tetramethylbenzene-6-ide |
InChI |
InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1 |
Clé InChI |
UIQZKGIANBUWTH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC(=C([C-]=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(3-Nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8651116.png)





